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Iron(III) sulfate hydrate

Cat. No.: B102813
CAS No.: 15244-10-7
M. Wt: 417.9 g/mol
InChI Key: VXWSFRMTBJZULV-UHFFFAOYSA-H
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Description

Academic Significance and Research Trajectories of Hydrated Iron(III) Sulfates

The academic importance of hydrated iron(III) sulfates is rooted in their versatile applications and their presence in both terrestrial and extraterrestrial environments. Research into these compounds follows several key trajectories:

Industrial and Environmental Applications: A significant body of research focuses on the practical uses of iron(III) sulfate (B86663) hydrate (B1144303). It is widely employed as a coagulant in water and wastewater treatment to remove impurities, phosphates, heavy metals, and organic matter. chemimpex.comvulcanchem.com In agriculture, it serves as a soil conditioner to provide essential iron to plants. chemimpex.com Furthermore, its catalytic properties are being explored for more sustainable chemical syntheses, such as the production of aromatic esters. vulcanchem.com The textile industry utilizes it as a mordant for dyeing, and it is a precursor in the manufacturing of pigments. chemimpex.comwikipedia.org

Geochemical and Planetary Science: The discovery of hydrated iron sulfates on Mars by orbital and rover missions has spurred intense research into their formation, stability, and implications for the planet's geological and hydrological history. wpmucdn.comusgs.govnih.gov These minerals are seen as indicators of past water activity and environmental conditions. usra.eduresearchgate.net Laboratory studies simulate Martian conditions to understand the phase transformations of these hydrates, providing crucial data for interpreting remote sensing information. geoscienceworld.orgmdpi.com

Fundamental Chemistry and Material Science: Researchers are actively investigating the fundamental properties of different iron(III) sulfate hydrates. This includes detailed crystallographic studies to define their structures, thermodynamic measurements to understand their stability, and spectroscopic analyses to characterize their behavior. wikipedia.orgatamanchemicals.comarizona.eduresearchgate.netabo.fi The synthesis of novel hydrated iron sulfate compounds, sometimes incorporating other elements, opens up possibilities for new materials with unique magnetic or chemical properties. acs.org

Evolution of Scholarly Inquiry into Iron(III) Sulfate Hydrate Systems

The scientific investigation of this compound systems has evolved considerably over time, moving from foundational characterization to sophisticated, application-driven research.

Early systematic studies, such as those by Posnjak and Merwin in the early 20th century, laid the groundwork by establishing the phase diagrams for the Fe₂O₃-SO₃-H₂O system. arizona.edu This foundational work allowed for the identification and synthesis of various hydrate forms.

The mid-20th century saw continued research into the thermodynamic properties of these compounds, providing essential data for chemical engineering and mineralogy. abo.fiusgs.gov However, a complete understanding was sometimes hampered by the oversight of factors like magnetic entropy in early calculations. researchgate.net

The advent of modern analytical techniques has revolutionized the study of these hydrates. X-ray diffraction (XRD) is now routinely used to determine the precise crystal structures of different hydrates. wikipedia.orgarizona.edu Spectroscopic methods, including Raman, Mössbauer, and infrared spectroscopy, provide detailed insights into the bonding, oxidation state of iron, and the role of water molecules within the crystal lattice. nih.govresearchgate.netresearchgate.net These advanced tools are particularly crucial for the micro-analysis of fine-grained and metastable phases found in environmental samples and meteorites. geoscienceworld.org

Recent research has also focused on the formation of amorphous (non-crystalline) iron sulfate phases, which are particularly relevant to the conditions on Mars. nih.govresearchgate.net Studies now explore the kinetics of phase transitions as a function of temperature and relative humidity, providing a dynamic view of these systems. researchgate.netgeoscienceworld.org The development of new synthetic routes continues to expand the family of known iron(III) sulfate hydrates, offering new avenues for scientific exploration. acs.org

Research Findings on Iron(III) Sulfate Hydrates

The extensive research into iron(III) sulfate hydrates has yielded a wealth of detailed findings, particularly concerning their various hydrated forms and their physical and chemical properties.

Different hydrates of iron(III) sulfate have been identified, with the degree of hydration significantly influencing their characteristics. Common forms include the monohydrate, pentahydrate, and nonahydrate. vulcanchem.com The anhydrous form, Fe₂(SO₄)₃, also exists and serves as a reference point in many studies. geoscienceworld.org

The crystal structures of several hydrates have been determined with high precision using X-ray crystallography. wikipedia.orgatamanchemicals.com For instance, the pentahydrate has been shown to have a monoclinic crystal structure. arizona.edu The arrangement of iron octahedra and sulfate tetrahedra, along with the positioning of water molecules, dictates the stability and properties of each hydrate. arizona.edu

The stability of these hydrates is highly dependent on environmental conditions such as temperature and relative humidity (RH). researchgate.net For example, studies have shown that at 50°C and specific RH ranges, ferricopiapite and rhomboclase can transform into kornelite or paracoquimbite. geoscienceworld.org At lower temperatures, these transformations may be kinetically inhibited. geoscienceworld.org The dehydration of paracoquimbite to a pentahydrate has been observed at 80°C. researchgate.netgeoscienceworld.org

Thermodynamic data, including the standard molar enthalpy of formation and standard molar entropy, have been measured for various forms of iron(III) sulfate. abo.firesearchgate.net These values are critical for predicting the spontaneity of reactions and for geochemical modeling.

Below are interactive tables summarizing some of the key properties and crystallographic data for different iron(III) sulfate hydrates.

Table 1: Comparative Properties of Iron(III) Sulfate Hydrates

Property Monohydrate Pentahydrate
Molecular Formula Fe₂(SO₄)₃·H₂O Fe₂(SO₄)₃·5H₂O
Molecular Weight ( g/mol ) 417.87 489.96
Appearance Gray-white granules Light yellow powder
Density (g/cm³) 3.097 1.898
Solubility in Water (g/L at 20°C) 50 440
Melting Point (°C) 480 (decomposes) Not reported

Data sourced from vulcanchem.com

Table 2: Crystallographic Data for Iron(III) Sulfate Pentahydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/m
a (Å) 10.711(1)
b (Å) 11.085(1)
c (Å) 5.5747(5)
β (°) 98.853(3)

Data for a synthetic sample, sourced from arizona.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2H2O13S3 B102813 Iron(III) sulfate hydrate CAS No. 15244-10-7

Properties

IUPAC Name

iron(3+);trisulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2Fe.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VXWSFRMTBJZULV-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Fe2H2O13S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10028-22-5 (Parent)
Record name Ferric sulfate hydrate
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DSSTOX Substance ID

DTXSID70934500
Record name Iron(3+) sulfate--water (2/3/1)
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Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow hygroscopic solid; Soluble in water; [Sigma-Aldrich MSDS]
Record name Ferric sulfate hydrate
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CAS No.

15244-10-7, 43059-01-4
Record name Ferric sulfate hydrate
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Record name Sulfuric acid, iron(3+) salt (3:2), monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name Sulfuric acid, iron(3+) salt (3:2), hydrate
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Synthetic Methodologies and Preparation Routes for Iron Iii Sulfate Hydrate

Chemical Synthesis Approaches

The chemical synthesis of iron(III) sulfate (B86663) hydrate (B1144303) can be broadly categorized into three main approaches: controlled precipitation and crystallization, oxidation from iron(II) precursors, and regulated hydration or dehydration.

Controlled precipitation and crystallization are crucial for obtaining iron(III) sulfate hydrate with desired purity and physical properties. These techniques are often applied to solutions rich in ferric ions, which can be derived from various sources, including industrial waste streams. The process relies on carefully managing parameters such as temperature, concentration, and pH to induce the formation of solid this compound from a supersaturated solution.

Research into the crystallization of this compound from iron(III)-rich waste solutions has identified the formation of various crystalline phases. jchemtech.comuctm.eduresearchgate.net The composition of the resulting solid can be complex, including phases such as rhomboclase (FeH(SO4)2·4H2O), ferric sulfate with eight water molecules (Fe2(SO4)3·8H2O), and a ferric sulfate hydroxide (B78521) hydrate (Fe4.67(SO4)6(OH)2·20H2O). jchemtech.comuctm.eduresearchgate.net The specific hydrate phase obtained is highly dependent on the conditions. For instance, after a seven-day period at 373 K, two different modifications of this compound were observed: a ferric sulfate hydroxide hydrate and paracoquimbite (Fe2(SO4)3·9H2O). jchemtech.comuctm.eduresearchgate.net

The process of crystallization can be influenced by the degree of water evaporation from the solution. Studies have shown that evaporating 70% of the water from a solution obtained from pressure oxidation of pyrite (B73398) concentrate can lead to the crystallization of ferric sulfate. jchemtech.com The table below summarizes the influence of key parameters on the crystallization of this compound.

Table 1: Parameters Influencing the Crystallization of this compound

Parameter Effect on Crystallization Resulting Phases
Temperature Influences the specific hydrate phase formed and the rate of crystallization. At 373 K, ferric sulfate hydroxide hydrate and paracoquimbite (nonahydrate) can form. jchemtech.comuctm.eduresearchgate.net
Evaporation Increasing water evaporation leads to supersaturation and subsequent crystallization. Evaporation of 70% of water can induce crystallization. jchemtech.com
Solution Composition The presence of other ions and the concentration of ferric ions and sulfuric acid affect the final product. High concentrations of Fe(III) and sulfuric acid can yield complex mixtures of hydrated sulfates. jchemtech.comuctm.eduresearchgate.net

A predominant industrial method for producing iron(III) sulfate is the oxidation of iron(II) sulfate (ferrous sulfate). geeksforgeeks.orgwikipedia.org This process typically involves treating a hot solution of ferrous sulfate with sulfuric acid and a strong oxidizing agent. geeksforgeeks.orgwikipedia.org Common oxidizing agents employed in this synthesis include hydrogen peroxide (H2O2), nitric acid (HNO3), and chlorine (Cl2). geeksforgeeks.orgwikipedia.org

2 FeSO4 + H2SO4 + [O] → Fe2(SO4)3 + H2O

where [O] represents the oxidizing agent.

The choice of oxidizing agent and the reaction conditions can influence the efficiency and purity of the final product. For instance, when using hydrogen peroxide, the reaction is typically carried out in an acidic medium to prevent the precipitation of iron(III) hydroxide. sciencemadness.org The kinetics of the oxidation of Fe(II) by H2O2 are influenced by factors such as pH and the presence of other ions like sulfate. nih.govresearchgate.net The pseudo second-order rate constant for the reaction of H2O2 with FeSO4 has been determined to be 78 ± 3 M-1 s-1. nih.govresearchgate.net

Nitric acid is another effective oxidizing agent for the conversion of ferrous sulfate to ferric sulfate. marquette.edusciencemadness.org The reaction between ferrous sulfate and nitric acid is complex and proceeds through the formation of a brown intermediate complex, [Fe(H2O)5NO]2+. marquette.edu With a sufficient excess of nitric acid, this complex is destroyed, yielding a clear, light-yellow solution of hydrated iron(III) ions. marquette.edu

The following table provides a comparative overview of different oxidizing agents used in the synthesis of iron(III) sulfate from iron(II) sulfate.

Table 2: Comparison of Oxidizing Agents for Iron(II) Sulfate Oxidation

Oxidizing Agent Typical Reaction Conditions Advantages Considerations
Hydrogen Peroxide (H2O2) Acidic solution (pH < 3), often at elevated temperatures (e.g., ~130°F or 54°C). google.com Produces water as a byproduct, which is environmentally benign. youtube.com The reaction can be exothermic and requires careful control of the addition of H2O2. google.com
Nitric Acid (HNO3) Hot, acidic solution. geeksforgeeks.orgwikipedia.org Effective and widely used. Produces nitrogen oxide gases (NO, NO2) as byproducts, which are pollutants. sciencemadness.org
Chlorine (Cl2) Injected into an iron(II) sulfate solution. geeksforgeeks.org Can be used on an industrial scale. Can lead to the formation of iron(III) chloride as a byproduct. geeksforgeeks.org

The number of water molecules in the crystalline structure of this compound can be controlled through regulated hydration and dehydration processes. Anhydrous iron(III) sulfate can be hydrated by exposure to controlled humidity. For example, a saturated solution of Fe2(SO4)3 can be prepared by allowing the anhydrous solid to deliquesce in a high relative humidity environment. usra.edu Subsequent rapid dehydration of this solution under vacuum or in a low humidity chamber can produce an amorphous solid, which can then be rehydrated to specific crystalline phases by exposure to a controlled relative humidity. usra.edu

Conversely, the dehydration of existing iron(III) sulfate hydrates can be achieved through thermal treatment. Studies on the thermal behavior of various hydrated iron sulfates, such as kornelite (Fe2(SO4)3·7H2O) and coquimbite (Fe2(SO4)3·9H2O), have shown that they begin to break down at temperatures around 50°C in a vacuum. researchgate.net The dehydration process is often irreversible and can lead to the formation of amorphous phases or anhydrous iron sulfate. researchgate.netusra.edu For instance, in the case of kornelite, anhydrous Fe-sulfate appears between 50° and 75°C, which is then destroyed at higher temperatures (between 200° and 250°C). researchgate.netusra.edu

The dehydration of iron sulfates can proceed in a stepwise manner, as demonstrated with ferrous sulfate heptahydrate (FeSO4·7H2O). mdpi.comresearchgate.net In an inert atmosphere, this compound dehydrates to the tetrahydrate (FeSO4·4H2O) at room temperature, then to the monohydrate (FeSO4·H2O) at around 150°C, and finally to the anhydrous form (FeSO4) above 225°C. mdpi.comresearchgate.net While this data is for iron(II) sulfate, it illustrates the principle of stepwise dehydration that can be applied to control the hydration state of iron sulfates in general.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of its production. A key aspect of this is the utilization of industrial waste materials as a source of iron. geeksforgeeks.orgwikipedia.org For example, iron-rich waste solutions from various industrial processes can be used as the starting material for the synthesis of iron(III) sulfate, thereby reducing the need for virgin resources and mitigating waste disposal problems. jchemtech.comuctm.eduresearchgate.net

Furthermore, the choice of reagents and reaction conditions can also align with green chemistry principles. The use of air or oxygen as the oxidizing agent in the presence of a catalyst is a greener alternative to the use of nitric acid, as it avoids the generation of toxic nitrogen oxide fumes. google.com Similarly, hydrogen peroxide is considered a green oxidant because its primary byproduct is water. youtube.com

Research has also explored the use of iron(III) sulfate compounds as environmentally friendly catalysts in other chemical reactions. For example, ammonium (B1175870) iron(III) sulfate has been utilized as a green, inexpensive, and eco-friendly catalyst for the synthesis of complex organic molecules. jchemtech.com This highlights the broader role of iron sulfates in promoting green chemistry.

Targeted Synthesis of Specific Hydrate Phases

The targeted synthesis of specific hydrate phases of iron(III) sulfate is a more nuanced challenge, as various hydrates can form depending on the precise reaction conditions. The most common hydrate is the nonahydrate, Fe2(SO4)3·9H2O. However, other hydrates with 3, 6, 7, 10, and 12 water molecules are also known to exist.

Studies on the crystallization from waste solutions have shown that it is possible to obtain different hydrate phases by controlling the process parameters. For example, from a solution rich in ferric ions, an octahydrate (Fe2(SO4)3·8H2O) and a nonahydrate (in the form of paracoquimbite, Fe2(SO4)3·9H2O) have been identified after aging the crystalline sludge at 373 K. jchemtech.comuctm.eduresearchgate.net This suggests that temperature and aging time are critical factors in directing the synthesis towards a specific hydrate.

The formation of the monohydrate has also been reported, and it is described as a hydrate that plays a role as a mordant, catalyst, and astringent. chemicalbook.com The synthesis of this specific hydrate would likely require carefully controlled dehydration of a higher hydrate or hydration of the anhydrous salt under specific humidity and temperature conditions.

The following table lists some of the known hydrate phases of iron(III) sulfate and the conditions under which they have been observed to form.

Table 3: Known Hydrate Phases of Iron(III) Sulfate and Their Formation Conditions

Hydrate Phase Formula Observed Formation Conditions
Monohydrate Fe2(SO4)3·H2O Mentioned as a form of iron(3+) sulfate hydrate. chemicalbook.com
Heptahydrate (Kornelite) Fe2(SO4)3·7H2O Studied in dehydration experiments. researchgate.netusra.edu
Octahydrate Fe2(SO4)3·8H2O Crystallized from iron(III)-rich waste solutions. jchemtech.comuctm.eduresearchgate.net

Advanced Characterization Techniques and Structural Elucidation of Iron Iii Sulfate Hydrate

Spectroscopic Probes

Spectroscopic techniques are indispensable for elucidating the local atomic and electronic environments within iron(III) sulfate (B86663) hydrate (B1144303). These methods provide detailed information on vibrational modes, electronic transitions, and the specific valence and coordination states of the iron atoms.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of iron(III) sulfate hydrates. The spectra are characterized by bands corresponding to the vibrations of the sulfate (SO₄²⁻) anions, water molecules (H₂O), and hydroxyl (OH⁻) groups, as well as Fe-O and Fe-OH bonds. nih.gov

The sulfate ion, with tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate symmetric bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystalline structure of iron(III) sulfate hydrates, the symmetry of the sulfate ion is often lowered, leading to the splitting of the degenerate modes and the activation of otherwise inactive modes in the IR and Raman spectra.

Table 1: Representative Vibrational Modes for Iron(III) Sulfate Hydrates

Vibrational Mode Wavenumber Range (cm⁻¹) Assignment
ν(OH) 3000 - 3600 O-H stretching of water and hydroxyl groups
δ(H₂O) 1600 - 1700 H-O-H bending of water molecules
ν₃(SO₄) 1050 - 1200 Antisymmetric stretching of sulfate
ν₁(SO₄) 970 - 1020 Symmetric stretching of sulfate
ν₄(SO₄) 600 - 680 Antisymmetric bending of sulfate
ν₂(SO₄) 420 - 500 Symmetric bending of sulfate

Note: The exact positions of the peaks can vary depending on the specific hydrate and its crystal structure.

Electronic Spectroscopy (UV-Visible-Near-Infrared)

Electronic spectroscopy, particularly in the UV-Visible-Near-Infrared (UV-Vis-NIR) range, provides insights into the electronic structure of the iron(III) ion. The Fe³⁺ ion has a d⁵ electronic configuration. In an octahedral coordination environment, as is common in iron(III) sulfate hydrates, the d-orbitals split into t₂g and eg sets. wikipedia.org

The electronic transitions in high-spin Fe³⁺ compounds are spin-forbidden, resulting in weak and often broad absorption bands. nih.gov Nevertheless, these transitions can be used to characterize the coordination environment of the iron ion. Common transitions observed for Fe³⁺ in an octahedral environment include:

⁶A₁g → ⁴T₁g

⁶A₁g → ⁴T₂g

⁶A₁g → ⁴A₁g, ⁴Eg

In the near-infrared (NIR) region, the spectra are dominated by overtones and combination bands of the fundamental vibrations of water and hydroxyl groups. nih.gov These bands, typically found around 1.4 µm and 1.9 µm, are sensitive to the degree of hydration and the nature of hydrogen bonding within the structure. nih.gov The region between 2.1 and 2.5 µm can exhibit features arising from combinations of H₂O, OH⁻, and S-O bending overtones. mdpi.com

Amorphous ferric sulfates display broad and muted absorptions in their Vis-NIR spectra, consistent with their disordered structure. nih.gov They often show a broad reflectance maximum around 1.14 µm and weak doublets near 1.45 µm and 1.47 µm, along with broad absorptions at approximately 1.73–1.77 µm and strong, asymmetrical absorptions centered at 1.95 µm. nih.gov

Mössbauer Spectroscopy for Iron Valence and Coordination Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. It provides precise information about the valence state (Fe²⁺ vs. Fe³⁺), coordination number, and site symmetry of the iron atoms. researchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

The isomer shift is sensitive to the electron density at the nucleus and is therefore indicative of the oxidation state of the iron. For ferric (Fe³⁺) sulfates, the isomer shift is typically in the range of 0.44–0.45 mm/s. nih.gov

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. A non-zero QS indicates a distortion from a perfect cubic symmetry around the iron atom. The magnitude of the QS can provide information about the geometry and bonding of the iron site. In amorphous ferric sulfates, quadrupole splitting values can vary, for example, from 0.33–0.34 mm/s in some samples to 0.39 mm/s in others, reflecting differences in the local structural disorder. nih.gov

Table 2: Typical Mössbauer Parameters for Iron(III) Sulfate

Parameter Typical Value (mm/s) Information Provided
Isomer Shift (IS) 0.44 - 0.45 Confirms Fe³⁺ valence state

Note: These values are for amorphous ferric sulfates and can differ for crystalline phases.

X-ray Photoelectron Spectroscopy for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. mdpi.combris.ac.uk By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can identify the elements present and their oxidation states. bris.ac.uk

For iron(III) sulfate hydrate, XPS can be used to analyze the Fe 2p, S 2p, and O 1s core levels. The binding energy of the Fe 2p peak can confirm the +3 oxidation state of iron. The S 2p spectrum helps in identifying the sulfate group, and the O 1s spectrum can distinguish between oxygen atoms in the sulfate anions, water molecules, and hydroxyl groups. This technique is particularly valuable for studying surface reactions, weathering processes, and the effects of environmental exposure on iron(III) sulfate hydrates.

Crystallographic and Morphological Investigations

X-ray Diffraction (Powder and Single-Crystal) for Phase Identification and Structure Refinement

X-ray diffraction (XRD) is the primary technique for identifying crystalline phases and determining their crystal structure. akjournals.com Powder XRD is used for phase identification of polycrystalline samples by comparing the experimental diffraction pattern to known patterns in databases. This method is crucial for distinguishing between the various hydrated forms of iron(III) sulfate and for identifying any impurities. geoscienceworld.org For instance, the dehydration of FeSO₄·7H₂O can be monitored by XRD, showing a sequence of transformations to lower hydrates and eventually to anhydrous forms. mdpi.com

Single-crystal XRD provides the most detailed structural information, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This level of detail is necessary for a complete understanding of the crystal packing and the hydrogen bonding network within the different iron(III) sulfate hydrates. wikipedia.org The various crystalline forms of Fe₂(SO₄)₃(H₂O)n are well-defined, often through single-crystal X-ray crystallography. wikipedia.org

The study of iron(III) sulfate hydrates under varying conditions, such as humidity, has revealed complex phase transitions. For example, both monoclinic and trigonal forms of anhydrous Fe₂(SO₄)₃ undergo a series of transformations to different hydrated phases like ferricopiapite, rhomboclase, kornelite, and paracoquimbite as a function of relative humidity and time. geoscienceworld.org Amorphous iron(III) sulfate can also be produced, for instance, by the evaporation of aqueous solutions at low relative humidity. geoscienceworld.org

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound Fe₂(SO₄)₃·nH₂O
Iron(III) sulfate Fe₂(SO₄)₃
Butlerite Fe³⁺(SO₄)(OH)·2H₂O
Parabutlerite Fe³⁺(SO₄)(OH)·2H₂O
Ferricopiapite Fe³⁺₅(SO₄)₆O(OH)·20H₂O
Rhomboclase HFe³⁺(SO₄)₂·4H₂O
Kornelite Fe₂³⁺(SO₄)₃·7H₂O
Paracoquimbite Fe₂³⁺(SO₄)₃·9H₂O

Electron Microscopy (Scanning and Transmission Electron Microscopy) for Morphology and Nanostructure Analysis

Electron microscopy is a pivotal tool for investigating the morphology and nanostructure of this compound. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution imaging, revealing critical details about particle size, shape, and aggregation.

Scanning Electron Microscopy (SEM) is extensively used to visualize the surface morphology of materials. ijettjournal.org By scanning a focused beam of electrons over a sample, SEM generates detailed three-dimensional images. ijettjournal.org For iron(III) sulfate hydrates, SEM analysis reveals a range of morphologies depending on the synthesis conditions and degree of hydration. Studies on amorphous iron(III) sulfates show materials exhibiting conchoidal fractures. nih.gov In contrast, crystalline forms can present as distinct particles. For instance, after dehydration, initially gelatinous hydrated iron(III) sulfate transforms into thin, spherical, egg shell-like particles. akjournals.com SEM can also monitor morphological changes during synthesis and processing, such as the growth of nanoparticles into larger microparticles. researchgate.net The technique can distinguish between different iron oxide morphologies, such as nanotubes, nanobeads, and nanorings, which are influenced by preparation conditions. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of the internal structure and nanostructural features of materials. nsf.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen. nsf.gov This technique is crucial for analyzing the size and crystallinity of nanoparticles. TEM studies on iron-based nanostructures have identified spherical and irregular shapes with sizes ranging from approximately 10 to 40 nm. mdpi.com High-resolution TEM (HRTEM) can even reveal the crystal lattice, providing information on the crystalline structure of the nanoparticles. researchgate.net For amorphous iron(III) sulfate, analysis has shown a lack of structural order beyond 11 Å, confirming its amorphous nature. nih.gov TEM, combined with techniques like selected area electron diffraction (SAED), can confirm the polycrystalline nature of nanoparticles. researchgate.net

The table below summarizes typical morphological findings for iron-based compounds using electron microscopy.

TechniqueObservationTypical Size RangeSource
SEM Conchoidal fracture in amorphous samplesN/A nih.gov
SEM Thin, spherical particles after dehydrationMicrometer scale akjournals.com
TEM Spherical and irregular nanoparticles10 - 40 nm mdpi.com
TEM Poorly crystalline nanoparticles in an amorphous gel< 5 nm researchgate.net
HRTEM Polycrystalline structure with distinct lattice planesNanometer scale researchgate.net

Atomic Force Microscopy for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to "feel" or "touch" the surface of a sample with a mechanical probe, providing a three-dimensional topographic image with nanoscale resolution. wikipedia.orgnist.gov This method is advantageous because it can be used on both conducting and non-conducting materials, making it well-suited for analyzing this compound samples. pressbooks.pub

AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. wikipedia.org The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographic map. wikipedia.org This allows for the precise measurement of surface features and roughness. pressbooks.pub

In the context of materials science, AFM is used to quantify surface roughness and observe surface characteristics at the nanometer scale. researchgate.net For example, research on thin films has utilized AFM to measure changes in surface roughness and modulus under different environmental conditions, such as varying hydration. pressbooks.pub While specific AFM studies focusing solely on this compound are not extensively documented in readily available literature, the principles of the technique are directly applicable. AFM can be employed to:

Quantify Surface Roughness: Provide precise root-mean-square (RMS) roughness values for the surfaces of crystalline or amorphous this compound.

Visualize Surface Features: Image pits, terraces, and other nanoscale topographical features that are influenced by the degree of hydration and crystallinity.

Measure Mechanical Properties: Through force spectroscopy mode, AFM can probe local mechanical properties like elasticity and adhesion, which are related to the material's structure and water content. berkeley.edu

The table below illustrates the type of data that can be obtained from AFM analysis for material surfaces.

MeasurementDescriptionSignificance for this compound
Topography High-resolution 3D image of the surface.Reveals crystal growth patterns, defects, and the effect of hydration on surface morphology.
Surface Roughness (Ra, Rq) Statistical parameters quantifying the variation in height across the surface.A quantitative measure of surface smoothness, which can be correlated with crystallinity and formation conditions.
Force Curves Plots of cantilever deflection versus the distance between the tip and the sample.Provides information on local adhesion and elastic properties, which are influenced by surface water and bonding. berkeley.edu

Determination of Hydration States and Structural Implications

Iron(III) sulfate exists in various hydrated forms, with the general formula Fe₂(SO₄)₃·xH₂O. wikipedia.orgchembk.com The number of water molecules (x) in the crystal lattice, or the hydration state, profoundly influences the compound's crystal structure, stability, and properties. A variety of hydrates are known, with common examples including the nonahydrate and pentahydrate. wikipedia.orgchembk.comgeeksforgeeks.org

The determination of these hydration states is primarily accomplished through techniques such as Thermogravimetric Analysis (TGA) and X-ray Diffraction (XRD).

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. When a hydrated salt is heated, it loses its water of crystallization at specific temperatures. TGA can precisely measure this mass loss, allowing for the calculation of the number of water molecules initially present. For example, a TGA experiment on a synthetic iron(III) sulfate pentahydrate showed a water loss of 18.0% around 250 °C, consistent with the formula Fe₂(SO₄)₃·5H₂O. arizona.edu The subsequent decomposition of the anhydrous salt to hematite (B75146) (α-Fe₂O₃) occurs at much higher temperatures (around 690 °C). arizona.edu

X-ray Diffraction (XRD): XRD is a powerful technique for identifying crystalline phases and determining their structure. Each hydrated form of iron(III) sulfate has a unique crystal structure and, therefore, a distinct XRD pattern. By comparing the experimental diffraction pattern of a sample to reference patterns, the specific hydrate can be identified. For example, studies have used XRD to identify the formation of different crystalline phases like rhomboclase and kornelite (a heptahydrate) from amorphous ferric sulfate under controlled humidity. usra.edu Furthermore, XRD data can be used to solve the crystal structure, providing detailed information about atomic positions and lattice parameters. arizona.edu

Dehydration, the process of removing this water, leads to significant structural transformations. Studies have shown that the dehydration of different hydrates occurs at specific temperatures and relative humidities, often leading to the formation of lower hydrates or an amorphous phase before eventual decomposition to anhydrous iron(III) sulfate and then iron(III) oxide. researchgate.netresearchgate.netmdpi.com For instance, paracoquimbite (a nonahydrate) can dehydrate to a pentahydrate at 80°C. researchgate.net These phase transitions are often irreversible, meaning the original hydrated structure is not restored upon rehydration. researchgate.net

The table below summarizes crystallographic data for two known iron(III) sulfate hydrates.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å, °)Source
Iron(III) Sulfate Pentahydrate Fe₂(SO₄)₃·5H₂OMonoclinicP2₁/ma = 10.711, b = 11.085, c = 5.5747, β = 98.853 arizona.edu
Lausenite (Pentahydrate) Fe₂(SO₄)₃·5H₂OMonoclinicP2₁/ma = 10.679, b = 11.053, c = 5.567, β = 98.89 arizona.edu

Thermodynamic and Kinetic Studies of Iron Iii Sulfate Hydrate

Thermal Behavior and Decomposition Pathways

The thermal decomposition of iron(III) sulfate (B86663) hydrate (B1144303) is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. The specific pathway and intermediate products are highly dependent on factors such as the initial hydrate form, heating rate, and atmospheric conditions.

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful techniques to study the decomposition of hydrated salts. For iron(III) sulfate hexahydrate (Fe₂(SO₄)₃·6H₂O), thermal analysis in a static air atmosphere reveals a distinct, multi-step decomposition process. The initial phase involves the sequential loss of water molecules, followed by the decomposition of the anhydrous iron(III) sulfate at higher temperatures.

The dehydration process occurs in three main steps. The final stage of decomposition involves the conversion of anhydrous iron(III) sulfate into ferric oxide (Fe₂O₃), which occurs between 810 K and 960 K with a significant mass loss. akjournals.com Studies on related iron sulfate hydrates, such as rhomboclase ((H₅O₂)Fe(SO₄)₂·2H₂O), also show a stepwise dehydration. Rhomboclase first transforms to a crystalline phase, (H₃O)Fe(SO₄)₂, before further decomposition. geoscienceworld.org The decomposition of anhydrous Fe₂(SO₄)₃ is known to proceed via the formation of Fe₂O(SO₄)₂ (ferric oxysulfate) as an intermediate before the final product, Fe₂O₃, is formed.

Table 1: Thermal Decomposition Stages of Iron(III) Sulfate Hexahydrate

Decomposition StageTemperature RangeProcessProductsTotal Mass Loss (%)
Dehydration Step 1~320-400 KPartial DehydrationFe₂(SO₄)₃·4.5H₂O21% (cumulative for all dehydration steps)
Dehydration Step 2~400-430 KFurther DehydrationFe₂(SO₄)₃·0.5H₂O
Dehydration Step 3~430-500 KFinal DehydrationFe₂(SO₄)₃ (anhydrous)
Anhydrous Decomposition810-960 KSulfate DecompositionFe₂O₃46.36%

Data sourced from a study on Fe₂(SO₄)₃·6H₂O decomposition in static air. akjournals.com

The thermal decomposition of iron(III) sulfate is a significant route for synthesizing various polymorphs of iron(III) oxide (Fe₂O₃). acs.orgresearchgate.net Iron(III) oxide is known to exist in several crystalline forms, most notably alpha (α-Fe₂O₃, hematite), beta (β-Fe₂O₃), gamma (γ-Fe₂O₃, maghemite), and epsilon (ε-Fe₂O₃). acs.orgmdpi.com Each polymorph possesses unique properties, making the controlled synthesis of a specific phase a key area of research. acs.org

Studies have shown that the primary products of iron(III) sulfate decomposition can be γ-Fe₂O₃ and β-Fe₂O₃. iaea.org These initial polymorphs are often metastable and can transform into the most thermodynamically stable form, α-Fe₂O₃ (hematite), at elevated temperatures. researchgate.netacs.org The mechanism of these polymorphous transformations is complex and influenced by factors such as particle size and the diffusion of gaseous decomposition products like SO₃. iaea.org For instance, a particle size-induced transformation from maghemite to hematite (B75146) can occur via an intermediate ε-Fe₂O₃ phase. iaea.org The ability to form different polymorphs is critical, as properties like magnetism and catalytic activity are structure-dependent. acs.org

The kinetics of the dehydration and decomposition processes have been evaluated to understand the reaction mechanisms and energy requirements. The activation energy (Ea), a key kinetic parameter, quantifies the energy barrier that must be overcome for the reaction to occur.

For the multi-step dehydration of iron(III) sulfate hexahydrate, the activation energy increases with each successive water removal step, indicating that the remaining water molecules are more strongly bound. akjournals.com The final decomposition of the anhydrous salt to iron(III) oxide has a significantly higher activation energy, reflecting the strength of the sulfate bonds that must be broken. akjournals.com The decomposition of anhydrous iron(III) sulfate has been described by models involving three-dimensional diffusion or contracting volume. akjournals.com

Table 2: Kinetic Parameters for the Decomposition of Iron(III) Sulfate Hexahydrate

Reaction StageKinetic ModelActivation Energy (Ea) (kJ/mol)
Dehydration: Fe₂(SO₄)₃·6H₂O → Fe₂(SO₄)₃·4.5H₂ORandom Nucleation (F1 Model)89.82
Dehydration: Fe₂(SO₄)₃·4.5H₂O → Fe₂(SO₄)₃·0.5H₂ORandom Nucleation (F1 Model)105.04
Dehydration: Fe₂(SO₄)₃·0.5H₂O → Fe₂(SO₄)₃Random Nucleation (F1 Model)172.62
Decomposition: Fe₂(SO₄)₃ → Fe₂O₃Contracting Volume (R3 Model)256.05

Data represents kinetic parameters evaluated using the Coats-Redfern approximation. akjournals.com

Stability and Phase Transformations Under Varied Environmental Conditions

The stability of iron(III) sulfate hydrates is highly sensitive to environmental factors, particularly temperature and relative humidity (RH). The specific hydrate phase that is stable under a given set of conditions can be determined through systematic studies.

Research on rhomboclase, (H₅O₂)Fe(SO₄)₂·2H₂O, has shown that it transforms into a different crystalline solid, (H₃O)Fe(SO₄)₂, upon dehydration. geoscienceworld.org The phase boundary between these two hydrates has been mapped as a function of temperature and RH using in-situ X-ray diffraction. This transformation is not always rapid; under certain conditions, the kinetics can be extremely slow. geoscienceworld.org This suggests that metastable ferric sulfate hydrates might persist for extended periods, for example, under the environmental conditions found on Mars, where such minerals have been detected. geoscienceworld.org

Aqueous Solution Equilibria and Speciation Dynamics

When iron(III) sulfate hydrate is dissolved in water, it undergoes dissociation and participates in a series of complex equilibria. stackexchange.com The resulting speciation, or the distribution of iron among different chemical forms, is critical to its reactivity and bioavailability in aqueous systems.

Upon dissolution, iron(III) sulfate dissociates to produce hydrated iron(III) ions, Fe³⁺(aq), and sulfate ions, SO₄²⁻(aq). stackexchange.com The Fe³⁺ ion does not exist as a simple ion in water but forms the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. stackexchange.com

This aqua-complex is highly acidic and undergoes hydrolysis, releasing a proton (H⁺) and lowering the pH of the solution. chegg.comosti.gov The equilibrium for the first hydrolysis step is: [Fe(H₂O)₆]³⁺(aq) ⇌ [Fe(H₂O)₅(OH)]²⁺(aq) + H⁺(aq) This reaction has an acid dissociation constant (Ka) of 8.9 × 10⁻⁴ mol dm⁻³. chegg.com

Furthermore, the Fe³⁺ ions interact strongly with sulfate ions in the solution to form a series of sulfato-complexes. nih.govprinceton.eduacs.org The primary equilibria involved are the formation of FeSO₄⁺ and Fe(SO₄)₂⁻. nih.govresearchgate.net The formation of these complexes is significant and has been studied using potentiometry, spectrophotometry, and ion-exchange methods. nih.govacs.org The predominant species in Fe(III)-sulfate solutions are hydrogen-bonded complexes, with inner-sphere complexes accounting for a smaller fraction. princeton.edu

Table 3: Equilibrium Constants for Iron(III)-Sulfate Complex Formation

Equilibrium ReactionEquilibrium Constant (log β°)Conditions
Fe³⁺ + SO₄²⁻ ⇌ FeSO₄⁺3.82 ± 0.1725 °C, infinite dilution
Fe³⁺ + 2SO₄²⁻ ⇌ Fe(SO₄)₂⁻5.75 ± 0.17
Fe³⁺ + H⁺ + SO₄²⁻ ⇌ FeHSO₄²⁺3.68 ± 0.35

Data evaluated by applying specific interaction theory. nih.gov

Reaction Mechanisms and Chemical Reactivity of Iron Iii Sulfate Hydrate

Hydrolysis Mechanisms in Aqueous Environments

When dissolved in water, iron(III) sulfate (B86663) hydrate (B1144303) undergoes extensive hydrolysis, a process where water molecules react with the ferric ions. This reactivity is a direct consequence of the Fe³⁺ ion's strong tendency to polarize coordinated water molecules, leading to the release of protons (H⁺) and a significant decrease in the pH of the solution. vulcanchem.comresearchgate.net Aqueous solutions of iron(III) sulfate are therefore acidic. vulcanchem.comitswatergroup.com

The hydrolysis of the hydrated ferric ion, typically represented as [Fe(H₂O)₆]³⁺, proceeds in a stepwise manner, forming a series of aquo-hydroxo complexes. wikipedia.org The initial hydrolysis step can be represented as: [Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺

Further hydrolysis can lead to the formation of polynuclear species and ultimately to the precipitation of iron(III) hydroxides or basic iron sulfates. itswatergroup.comresearchgate.net Unlike ferric chloride and nitrate (B79036), colloidal ferric hydroxide (B78521) does not appear to be the primary product of hydrolysis. iosrjournals.org Instead, upon dilution, iron(III) sulfate solutions readily form precipitates of variable composition. iosrjournals.org

The nature of the hydrolysis products is highly dependent on factors such as pH, temperature, and the concentration of iron(III) sulfate. researchgate.net

Goethite (α-FeOOH) formation : At lower concentrations of Fe₂(SO₄)₃ and a pH of approximately 1.6 or higher, forced hydrolysis tends to produce acicular (needle-like) or rod-like goethite particles. researchgate.net The reaction for goethite formation can be written as: Fe₂(SO₄)₃(aq) + 4H₂O(l) → 2FeOOH(s) + 3H₂SO₄(aq). researchgate.net

Jarosite [(H₃O)Fe₃(OH)₆(SO₄)₂] formation : At higher concentrations of Fe₂(SO₄)₃ and lower pH (around 1.5 or less), the hydrolysis product is often the irregularly shaped hydronium jarosite. researchgate.netsrce.hr Studies have shown that the formation of jarosite can proceed through a phase transformation from intermediate cubic and hexagonal basic iron(III) sulfates. researchgate.net

The hydrolysis process is fundamental to the use of iron(III) sulfate as a coagulant in water treatment, where the formation of iron hydroxide flocs helps to remove suspended particles. itswatergroup.com

ConditionPrimary Hydrolysis ProductParticle Morphology
Lower Fe₂(SO₄)₃ concentration, pH ≥ 1.6Goethite (α-FeOOH)Acicular, rod-like
Higher Fe₂(SO₄)₃ concentration, pH ≤ 1.5Hydronium JarositeIrregularly shaped

Data sourced from research on forced hydrolysis of acidic Fe₂(SO₄)₃ solutions. researchgate.net

Redox Chemistry and Electron Transfer Processes

The Fe(III)/Fe(II) redox couple is central to the chemical reactivity of iron(III) sulfate. The ferric ion (Fe³⁺) in iron(III) sulfate is a moderately strong oxidizing agent, capable of accepting an electron to be reduced to the ferrous ion (Fe²⁺).

The standard redox potential (E⁰) of the Fe³⁺/Fe²⁺ couple is +0.77 V. However, this value is significantly influenced by the chemical environment, particularly by pH and the presence of complexing ligands like sulfate. nih.gov In sulfate-rich acidic solutions, ferric iron is complexed by sulfate ions, forming species such as Fe(SO₄)⁺ and Fe(SO₄)₂⁻. nih.gov This complexation makes the redox potential more electronegative (lower) than that of the uncomplexed aquated ions. nih.gov For instance, in a sulfate solution at pH 1, the standard potential has been calculated to be +697 mV. nih.gov The redox potential of the ferric/ferrous couple can be predicted based on temperature and the nominal Fe³⁺/Fe²⁺ ratio. ubc.ca

Iron(III) sulfate participates in numerous redox reactions:

Reaction with Iodide : Iron(III) sulfate oxidizes iodide ions (I⁻) to iodine (I₂), while being reduced to iron(II) sulfate. chemequations.com Fe₂(SO₄)₃ + 2KI → 2FeSO₄ + I₂ + K₂SO₄ chemequations.com

Reaction with Metals : It can be reduced by more electropositive metals. For example, zinc metal reduces Fe³⁺ to Fe²⁺. chemequations.com Zn + Fe₂(SO₄)₃ → ZnSO₄ + 2FeSO₄ chemequations.com Similarly, metallic iron will reduce iron(III) sulfate to ferrous sulfate. iosrjournals.org

Reaction with Thiourea (B124793) : In the presence of acid, thiourea reacts with nitrite (B80452) to form thiocyanate (B1210189), which in turn reacts with iron(III) to form an intensely red complex, a reaction involving redox processes. ruc.dk

Reaction with Antimony Hydride : Iron(III) sulfate can oxidize antimony hydride (stibine) to elemental antimony. webqc.org 3Fe₂(SO₄)₃ + 2SbH₃ → 2Sb + 6FeSO₄ + 3H₂SO₄ webqc.org

Electron transfer between Fe(II) and Fe(III) is a fundamental process, particularly at mineral-water interfaces. youtube.com Studies on iron-sulfur proteins, which are crucial in biological electron transfer, show that the coordination environment of the iron atom significantly impacts the ease of electron transfer. libretexts.org The tetrahedral coordination by sulfur ligands in these proteins leads to minimal structural changes during redox reactions, facilitating rapid electron transfer. libretexts.org Similar principles apply to the redox behavior of iron(III) sulfate, where the surrounding ligands dictate the kinetics and thermodynamics of electron transfer processes.

ReactantProduct(s) of Iron(III) Sulfate ReductionOther Product(s)
Potassium Iodide (KI)Iron(II) sulfate (FeSO₄)Iodine (I₂), Potassium sulfate (K₂SO₄) chemequations.com
Zinc (Zn)Iron(II) sulfate (FeSO₄)Zinc sulfate (ZnSO₄) chemequations.com
Iron (Fe)Iron(II) sulfate (FeSO₄)N/A iosrjournals.org
Antimony Hydride (SbH₃)Iron(II) sulfate (FeSO₄)Antimony (Sb), Sulfuric acid (H₂SO₄) webqc.org

Complexation Reactions with Organic and Inorganic Ligands

In aqueous solution, the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is the starting point for ligand exchange reactions. wikipedia.org

Sulfate Ions (SO₄²⁻) : The sulfate ion itself is a key ligand. In solution, it can replace water molecules in the coordination sphere of the Fe³⁺ ion to form various sulfato complexes, such as [Fe(H₂O)₅(SO₄)]⁺, Fe(SO₄)⁺, and Fe(SO₄)₂⁻. nih.govubc.cachemguide.co.uk The formation of these complexes is significant, with a stability constant (K₁) for Fe(SO₄)⁺ reported to be 383 at an ionic strength of 0.4 M and 20°C. researchgate.net This complexation is stronger than with many other common inorganic anions like chloride, bromide, and nitrate under similar conditions. researchgate.net

Thiocyanate Ions (SCN⁻) : The reaction of iron(III) ions with thiocyanate provides a classic and highly sensitive test for Fe³⁺. A thiocyanate ion replaces a water ligand to form the intensely blood-red complex ion, [Fe(SCN)(H₂O)₅]²⁺. chemguide.co.ukchemguide.co.uklibretexts.org This reaction is a prime example of ligand exchange leading to a dramatic color change. chemguide.co.uk

Other Ligands : Iron(III) sulfate can also undergo reactions with other inorganic species. For example, a dinuclear oxido-bridged iron(III) complex containing sulfato ligands, [Fe₂(bpy)₂(H₂O)₂(μ-O)(μ-SO₄)₂], has been synthesized, demonstrating the ability of sulfate to act as a bridging ligand. researchgate.net

Iron(III) forms stable complexes with a vast array of organic ligands, particularly those containing oxygen donor atoms like carboxylate and phenolate (B1203915) groups. acs.orgrsc.orgresearchgate.net This is of great importance in environmental and biological systems.

Carboxylates and Hydroxamates : Organic ligand classes such as catecholates and hydroxamates, which are common in siderophores produced by microorganisms, form strong complexes with Fe(III). acs.org This complexation can significantly lower the Fe(III)/Fe(II) redox potential, making the iron a stronger reducing agent. acs.org

Humic Substances : In natural waters, the majority of dissolved Fe(III) is complexed with natural organic matter like humic and fulvic acids. rsc.orgresearchgate.net This complexation increases the solubility of iron and affects its bioavailability.

Specific Organic Acids : Studies with low molecular weight organic acids show varying complexation strengths. Citric acid, for example, binds Fe(III) very strongly. rsc.org The complexation of Fe(II) with ligands like acetate (B1210297) alters the reduction potential of the Fe(II)/Fe(III) couple. researchgate.net

Urea : Iron(III) forms hexacoordinated complexes with urea, such as [Fe(urea)₆]³⁺, with various anions like nitrates, chlorides, and sulfates. nih.gov These complexes have applications as catalysts and agricultural materials. nih.gov

The formation of these complexes is governed by the stability constant of the specific Fe-ligand pair and solution conditions like pH. acs.orgwhoi.edu

Ligand TypeExample LigandResulting Complex/EffectReference(s)
Inorganic AnionSulfate (SO₄²⁻)Forms inner-sphere complexes like [Fe(H₂O)₅(SO₄)]⁺ nih.govchemguide.co.uk
Inorganic AnionThiocyanate (SCN⁻)Forms intensely red [Fe(SCN)(H₂O)₅]²⁺ complex chemguide.co.uklibretexts.org
Organic Acid (Carboxylate)Citric AcidForms strong Fe(III) complexes rsc.org
Organic Acid (Phenolate)CatecholForms Fe(III) complexes, lowers redox potential acs.org
Natural Organic MatterHumic AcidComplexes >99% of dissolved Fe(III) in some waters researchgate.net
N-donor LigandUreaForms complexes like [Fe(urea)₆]³⁺ nih.gov

Heterogeneous Reaction Pathways at Solid-Liquid Interfaces

The reactivity of iron(III) sulfate is often manifested at the interface between its solid phase (or its hydrolysis products) and a liquid phase. These heterogeneous reactions are critical in catalysis, environmental geochemistry, and industrial processes.

The solid-liquid interface introduces complexities not present in homogeneous solutions. The surface of the solid can provide active sites for reactions, and mass transport of reactants to and from the surface can become a limiting factor. acs.org

Precipitation and Dissolution : The hydrolysis of iron(III) sulfate is a prime example of a heterogeneous process, leading to the precipitation of solids like goethite and jarosite from an aqueous solution. researchgate.net The specific phase formed is determined by the conditions at the solid-liquid interface during nucleation and growth. researchgate.netsrce.hr Conversely, the dissolution of iron-bearing minerals can be influenced by the redox potential and speciation of iron in the contacting solution. nih.govbohrium.com

Catalysis : Iron oxides, which can be formed from the decomposition or hydrolysis of iron(III) sulfate, are important heterogeneous catalysts. docbrown.info Iron(III) sulfate itself can act as a solid-phase catalyst. For instance, it has been shown to catalyze the decomposition of gas-phase hydrogen peroxide to produce hydroxyl radicals for the removal of pollutants. researchgate.net The catalytic oxidation of ferrous sulfate to ferric sulfate can be achieved using a solid catalyst like manganese dioxide in a three-phase (gas-liquid-solid) heterogeneous reaction. ugm.ac.id

Surface Redox Reactions : Electron transfer reactions are fundamental at the solid-liquid interface. The reduction of Fe(III) on the surface of minerals like chalcopyrite is a key step in hydrometallurgical leaching processes. ubc.ca The interaction of aqueous Fe(II) with iron(III) oxides involves electron transfer at the mineral surface, a process that can lead to atom exchange and restructuring of the solid phase. youtube.com Fast scanning tunneling microscopy (EC-STM) can be used to image this Fe(III) to Fe(II) reduction process at the electrode-liquid interface, revealing the dynamic nature of these surface reactions. unimib.it The presence of a solvent can affect surface reactions by competing for adsorption sites and solvating adsorbed species. acs.org

The study of these interfacial phenomena is crucial for understanding and controlling processes ranging from mineral weathering and contaminant transport in the environment to the efficiency of industrial catalysts and hydrometallurgical operations.

Catalytic Applications of Iron Iii Sulfate Hydrate in Chemical Synthesis

Lewis Acid Catalysis

As a Lewis acid, iron(III) sulfate (B86663) hydrate (B1144303) facilitates a variety of organic transformations by accepting electron pairs, thereby activating substrates for subsequent reactions. This catalytic behavior has proven effective in both simple organic reactions and complex multicomponent syntheses. researchgate.netkoreascience.kr

Iron(III) sulfate hydrate has demonstrated significant efficacy as a catalyst in several key organic transformations.

Esterification: The compound serves as an efficient catalyst for the esterification of carboxylic acids with alcohols. sigmaaldrich.commdpi.com For instance, it has been successfully employed in the esterification of free fatty acids (FFA) in waste cooking oil as a preliminary step for biodiesel production. nih.gov Studies on the esterification of levulinic acid to produce fuel bioadditives have shown high conversions (around 90%) and selectivities (90–97%) for various alkyl levulinates when catalyzed by iron(III) sulfate. mdpi.comresearchgate.net The catalytic activity is attributed to the generation of hydronium ions from the hydrolysis of the hydrated iron(III) complex, creating an acidic environment conducive to esterification. mdpi.comnih.gov

Table 1: Iron(III) Sulfate Catalyzed Esterification of Levulinic Acid with Various Alcohols

Alcohol Conversion (%) Selectivity (%)
Methyl Alcohol ~90 >95
Ethyl Alcohol ~90 >95
Propyl Alcohol ~90 >90
Butyl Alcohol ~90 >90

Data sourced from studies on the synthesis of fuel bioadditives. mdpi.com

Glycosylation and Ferrier Rearrangement: In carbohydrate chemistry, this compound is a valuable catalyst for glycosylation reactions. researchgate.net It notably catalyzes the Ferrier rearrangement of glycals (unsaturated carbohydrates) with various alcohols to produce 2,3-unsaturated glycosides, which are important intermediates in the synthesis of oligosaccharides, antibiotics, and other natural products. tandfonline.comresearchgate.net This method is lauded for its high yields and exclusive α-selectivity, particularly when using perbenzylated or peracetylated glycals. researchgate.nettandfonline.com The reaction can be efficiently conducted under conventional heating or microwave irradiation, with the latter significantly reducing reaction times. tandfonline.com The catalyst's heterogeneous nature in certain solvent systems allows for easy separation and recycling. researchgate.net

Table 2: Ferrier Rearrangement of 3,4,6-tri-O-benzyl-D-glucal with Alcohols Catalyzed by Fe₂(SO₄)₃·xH₂O

Alcohol Yield (%) Anomeric Selectivity
Methanol 87 α
Allyl alcohol 88 α
Cyclohexanol 84 α

This methodology resulted in excellent yields with no formation of 2-deoxy hexopyranoside byproducts. tandfonline.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. This compound has proven to be an effective and environmentally benign catalyst for several MCRs. koreascience.krresearchgate.net

It has been successfully used in the Povarov reaction for the synthesis of tetrahydroquinoline derivatives. researchgate.netkoreascience.krresearchgate.net This three-component reaction involves an aniline, an aldehyde, and an alkene. Furthermore, hydrated ferric sulfate catalyzes the one-pot, three-component condensation of phthalhydrazide, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds to yield 2H-indazolo[2,1-b]phthalazine-trione derivatives in excellent yields. koreascience.krresearchgate.net The catalyst's ability to function in both homogeneous and heterogeneous phases, depending on the solvent, simplifies its application and recovery. koreascience.kr

Reactive Species Generation in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive species. Iron(III) sulfate is a key component in several AOPs, particularly in Fenton-like systems.

The Fenton reaction traditionally uses ferrous iron (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals (•OH). In Fenton-like systems, ferric iron (Fe³⁺), often sourced from iron(III) sulfate, is used instead. iwaponline.comresearchgate.net These systems can operate in both homogeneous and heterogeneous modes. iwaponline.commdpi.com

Beyond hydroxyl radicals, iron-catalyzed AOPs can also generate sulfate radicals (SO₄•⁻) when persulfate (PDS) or peroxymonosulfate (B1194676) (PMS) are used as oxidants. researchgate.netrsc.org Sulfate radicals possess a high redox potential and a longer half-life compared to hydroxyl radicals, offering advantages in certain wastewater treatment scenarios. rsc.orgnih.gov

The primary mechanism for hydroxyl radical (•OH) production in Fe(III)-based Fenton-like systems involves the reduction of Fe³⁺ to Fe²⁺, which then reacts with hydrogen peroxide in the classic Fenton manner (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). iwaponline.com The initial reduction of Fe³⁺ is a critical step and can occur through various pathways. nih.gov

Studies have shown that in some systems, sulfur species can act as electron donors to facilitate the efficient conversion of Fe(III) to Fe(II), thereby enhancing •OH generation. nih.gov In certain heterogeneous systems, the process is initiated by the formation of a surface complex between the iron oxide and the oxidant, followed by an electron transfer. iwaponline.com

Research has also explored the role of sulfide (B99878) in perturbing oxic environments containing Fe(III) oxyhydroxides. The addition of sulfide under neutral, oxic conditions has been shown to drive the production of •OH. cug.edu.cn This is attributed to the generation of surface-bound Fe(II) which then activates oxygen to produce the radicals. cug.edu.cn The concentration of •OH generated increases with the dosage of sulfide added. cug.edu.cn

Catalyst Regeneration and Reusability Methodologies

A significant advantage of using this compound as a catalyst is its potential for regeneration and reuse, which enhances its economic and environmental viability. researchgate.nettandfonline.com

In many organic syntheses, particularly those where the catalyst is in a heterogeneous phase, it can be recovered by simple filtration, washed with an appropriate solvent, and reused in subsequent reaction cycles without a significant loss of activity. tandfonline.comresearchgate.net For example, in the Ferrier rearrangement, the catalyst was recovered by filtration and reused four times with only a minor decrease in product yield. tandfonline.com

In applications like AOPs, where the process often results in the formation of ferric hydroxide (B78521) sludge, more elaborate regeneration methods have been developed. One effective method involves dewatering the sludge, followed by drying and baking at high temperatures (e.g., 350-400°C) to remove adsorbed organic matter. The resulting solid residue is then dissolved in sulfuric acid to reform the iron(III) sulfate solution, which can be reused as the catalyst. nih.govresearchgate.net This recycling process has been shown to be highly effective, with the regenerated catalyst maintaining its efficiency for multiple cycles. nih.gov

However, in some applications, a decrease in catalytic activity upon reuse has been observed. This deactivation can sometimes be attributed to a change in the oxidation state of the iron from Fe³⁺ to Fe²⁺ during the reaction. mdpi.com

Environmental Applications and Remediation Technologies of Iron Iii Sulfate Hydrate

Coagulation and Flocculation in Water and Wastewater Treatment

Coagulation and flocculation are fundamental processes in water and wastewater treatment that involve the addition of chemicals to destabilize and aggregate suspended and colloidal particles for their subsequent removal. dober.combiointerfaceresearch.com Iron(III) sulfate (B86663) is a widely utilized coagulant due to its high efficiency and cost-effectiveness. itswatergroup.comwcs-group.co.uk

Mechanisms of Particle Destabilization and Aggregation

The primary mechanism of action for iron(III) sulfate as a coagulant involves the destabilization of suspended particles and their subsequent aggregation. itswatergroup.com When added to water, iron(III) sulfate hydrolyzes to form iron hydroxide (B78521), which has a high adsorption capacity. itswatergroup.com This process neutralizes the negative charges on the surface of colloidal particles, reducing the repulsive forces between them and allowing them to clump together. itswatergroup.comdober.com

The hydrolysis of iron(III) ions is a complex process that results in the formation of various mononuclear and polynuclear species. uobaghdad.edu.iq These positively charged species adsorb onto the surface of negatively charged particles, leading to charge neutralization and destabilization. icm.edu.pleeer.org In addition to charge neutralization, another key mechanism is "sweep coagulation," where the precipitated iron hydroxide physically enmeshes and entraps colloidal impurities as it settles. eeer.org This is particularly effective in treating water with low turbidity, where the formation of a gelatinous precipitate enhances the collision and aggregation of particles. eeer.org

Efficiency in Suspended Solids and Turbidity Reduction

Iron(III) sulfate has demonstrated high efficiency in reducing suspended solids and turbidity in water and wastewater. nih.govut.ac.irresearchgate.net Its polymeric form, polyferric sulfate (PFS), is particularly effective due to its higher cationic charge and ability to form denser, more settleable flocs. researchgate.netnih.gov

Table 1: Comparative Efficiency of Iron(III) Sulfate in Turbidity and Oil Content Removal

CoagulantInitial Turbidity (NTU)Final Turbidity (NTU)Turbidity Removal Efficiency (%)Initial Oil Content (ppm)Final Oil Content (ppm)Oil Removal Efficiency (%)Reference
Iron(III) Sulfate1878.595.4528814.495 researchgate.net
Aluminum Sulfate187Not SpecifiedLess than Iron(III) Sulfate288Not SpecifiedLess than Iron(III) Sulfate researchgate.net
Iron(III) SulfateNot SpecifiedNot SpecifiedMore efficient than Aluminum Sulfate396.7153.5686.49 ut.ac.ir

This table is interactive. Click on the headers to sort the data.

Studies have shown that iron-based coagulants like ferric sulfate often outperform aluminum-based coagulants in producing denser flocs, which improves settling characteristics. wcs-group.co.ukresearchgate.net For instance, in treating oily wastewater, ferric sulfate was found to be more efficient at removing turbidity and oil content compared to aluminum sulfate under the same conditions. ut.ac.irresearchgate.net

Enhancement of Coagulation through Chemical Modification (e.g., Phosphate (B84403), Silicate)

The coagulation performance of iron(III) sulfate can be significantly enhanced by the introduction of modifiers such as phosphate (PO₄³⁻) and silicate (B1173343) (SiO₃²⁻). nih.govplos.org These modifiers can improve the stability and aggregating ability of the iron-based coagulants. nih.govplos.org

The addition of phosphate can lead to the formation of chemical Fe-P bonds, which facilitates the creation of high polymers with improved stability and aggregation efficiency. nih.govplos.org This results in larger and denser flocs. nih.gov Similarly, the introduction of polysilicic acid can increase the molecular size and enhance the aggregating power of the coagulants. nih.gov Research has shown that polyferric phosphoric sulfate (PFPS), a phosphate-modified coagulant, exhibits superior performance in turbidity reduction and UV₂₅₄ removal compared to standard polyferric sulfate (PFS) and polysilicon ferric sulfate (PFSS), especially in low-temperature water treatment. nih.gov

Contaminant Removal and Immobilization

Beyond the removal of suspended solids and turbidity, iron(III) sulfate hydrate (B1144303) is effective in the removal and immobilization of specific contaminants, including phosphate and heavy metals. cleanwaterchems.compca.state.mn.usresearchgate.net

Mechanisms of Phosphate Abatement

Iron(III) sulfate is a common chemical used for phosphorus removal from wastewater. pca.state.mn.usaquasan.ca The primary mechanism involves the chemical precipitation of phosphate. When iron(III) sulfate is added to wastewater, the ferric ions (Fe³⁺) react with soluble phosphate (PO₄³⁻) to form insoluble ferric phosphate (FePO₄), which can then be removed through sedimentation or filtration. itswatergroup.comssiaeration.com

The reaction can be represented by the following equation: Fe³⁺ + PO₄³⁻ → FePO₄(s)

The efficiency of phosphorus removal is influenced by factors such as pH. For ferric salts, the optimal pH range for phosphorus removal is typically between 6.5 and 7.5. pca.state.mn.us In addition to direct precipitation, phosphate can also be removed through adsorption onto the surface of the iron hydroxide flocs formed during the coagulation process. researchgate.net

Heavy Metal Immobilization and Precipitation Studies

Iron(III) sulfate is also utilized in the immobilization and precipitation of heavy metals from contaminated soils and wastewater. researchgate.netnih.govalarcorp.com The addition of ferric sulfate to sludge or contaminated soil can cause acidification, which leads to the elution of heavy metals. researchgate.net The ferric ions can also act as an oxidizing agent, further enhancing the removal of certain metals. researchgate.net

Table 2: Heavy Metal Removal Efficiency using Iron Sulfate

Heavy MetalInitial ConcentrationRemoval/Solubilization Efficiency (%)Treatment MethodReference
Copper (Cu)Not Specified71Ferric sulfate solution in sewage sludge nih.gov
Chromium (Cr)Not Specified49Ferric sulfate solution in sewage sludge nih.gov
Zinc (Zn)Not Specified80Ferric sulfate solution in sewage sludge nih.gov
Cadmium (Cd)Not Specified>80Ferric sulfate addition to anaerobically digested sludge researchgate.net
Lead (Pb)Not Specified55 (immobilization efficiency)Ferric sulfate and TMT in smelter-contaminated soil researchgate.net
Arsenic (As)Not Specified55 (immobilization efficiency)Ferric sulfate and TMT in smelter-contaminated soil researchgate.net

This table is interactive. Click on the headers to sort the data.

In some applications, iron(III) sulfate is used in conjunction with other amendments to enhance immobilization. For example, the combined use of 2,4,6-trimercaptotriazine, trisodium (B8492382) salt, nonahydrate (TMT) and ferric sulfate has been shown to be effective in the simultaneous immobilization of lead, cadmium, and arsenic in contaminated soil. researchgate.net The immobilization mechanisms for heavy metals can include precipitation of insoluble compounds, incorporation into the structure of iron hydroxides, and physical encapsulation within the floc matrix. nih.gov

Degradation of Organic Pollutants (e.g., Dyes)

Iron(III) sulfate hydrate serves as a catalyst in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants, such as textile dyes. Its effectiveness stems from its role in Fenton-like reactions, where it facilitates the generation of highly reactive radicals capable of breaking down complex organic molecules.

When combined with an oxidizing agent like hydrogen peroxide or persulfate, iron(III) sulfate participates in a series of reactions that produce powerful oxidizing species, primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). These radicals are non-selective and can attack and mineralize a wide range of organic dye molecules that are often resistant to conventional wastewater treatment methods.

The process typically involves the reduction of Fe³⁺ to Fe²⁺, which then reacts with the oxidant to generate the radicals. For instance, in a photo-Fenton-like process, visible light can enhance the reduction of Fe³⁺ ions, accelerating the degradation of dyes. scielo.org.mx The efficiency of dye degradation is influenced by several factors, including pH, the concentration of iron(III) sulfate, and the type of oxidant used. Research has shown significant removal efficiencies for various dyes. For example, in the degradation of Congo Red, a photo-Fenton-like process using Fe³⁺ ions as the catalyst demonstrated effective decolorization. researchgate.net Similarly, studies on Reactive Red 120 have highlighted the superior color removal efficiency of iron sulfate compared to iron chloride salts in photo-Fenton reactions. scielo.org.mx

Iron oxides derived from iron salts have also been investigated as adsorbents and catalysts for degrading reactive dyes across a wide pH range. scielo.org.mx The use of iron(III) sulfate in these applications is advantageous due to its availability and effectiveness in generating the necessary radicals for pollutant destruction. lerochem.eu

Table 1: Research Findings on Dye Degradation Using Iron-Based Systems

DyeCatalytic SystemKey FindingsReference
Methylene BlueIron waste as catalyst with persulfate96% degradation in the first cycle at pH 7. Major role of hydroxyl and sulfate radicals. researchgate.net
Congo RedPhoto-Fenton-like process with Fe³⁺ ionsEffective decolorization; process influenced by concentrations of Fe³⁺, dye, and oxidant, as well as pH. researchgate.net
Reactive Red 120Photo-Fenton with iron sulfate vs. iron chlorideIron sulfate showed higher color removal efficiency. scielo.org.mx
Various Dyes (Methylene blue, methyl red, Congo red, acid blue-25)Iron waste as catalyst with persulfateDegradation efficiencies of 100%, 97%, 96%, and 97.3% respectively after 60 minutes. researchgate.net

Remediation Strategies for Acid Mine Drainage

Acid mine drainage (AMD) is a significant environmental problem characterized by low pH and high concentrations of dissolved metals and sulfates, originating from the oxidation of sulfide (B99878) minerals like pyrite (B73398). usgs.govnih.gov While iron is a primary component of AMD, iron(III) sulfate can be used in certain treatment strategies, primarily as a coagulant and flocculant to remove contaminants. atamanchemicals.com

The main goal in treating AMD is often to raise the pH and precipitate dissolved metals. In passive treatment systems like constructed wetlands or vertical flow reactors (VFRs), the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) is a crucial step. nih.govrsc.org This leads to the precipitation of ferric hydroxide (Fe(OH)₃), an insoluble solid that can adsorb and co-precipitate other heavy metals and metalloids from the water. rsc.orgresearchgate.net

The addition of iron(III) sulfate to AMD or other contaminated water can enhance the coagulation-flocculation process. The Fe³⁺ ions hydrolyze to form ferric hydroxide flocs, which entrap suspended particles and facilitate their settling and removal. wikipedia.org This process is a common application in general water and wastewater treatment and can be applied to AMD remediation to clarify the water and remove a broad range of suspended contaminants. atamanchemicals.com

Research in passive VFR systems has demonstrated high iron removal rates from AMD. In one 10-month trial, an average of 67% of the iron was removed, precipitating as iron oxyhydrate and sulfate minerals. nih.gov While this study focused on the removal of existing iron, the principles of iron precipitation are central to the use of iron(III) sulfate as a treatment additive.

Odor Control Through Sulfide Oxidation

A common and effective application of iron(III) sulfate is in the control of odors in wastewater collection and treatment systems. The primary cause of odors in these systems is hydrogen sulfide (H₂S) gas, which has a characteristic "rotten egg" smell and is corrosive. odor.netkingsoftwater.com

Iron salts, including iron(III) sulfate, are used to chemically precipitate dissolved sulfides from wastewater, preventing their release as hydrogen sulfide gas. odor.netxylem.com When added to the wastewater stream, iron(III) sulfate reacts with sulfide ions (S²⁻) to form iron sulfide (FeS and Fe₂S₃), which are stable and insoluble solids. odor.net

The fundamental chemical reaction is: 2Fe³⁺ + 3S²⁻ → Fe₂S₃(s)

This precipitation reaction effectively sequesters the sulfide, preventing it from forming H₂S gas. This method not only eliminates odors but also mitigates corrosion of concrete and metal infrastructure caused by hydrogen sulfide. xylem.com Iron salts are considered a reliable and cost-effective solution for odor control, particularly in facilities with high hydrogen sulfide concentrations. odor.netodor.net They are often dosed directly into collection systems, such as lift stations and force mains, upstream of the treatment plant. odor.netxylem.com

Interactions with Microbial Systems in Bioremediation Contexts

Iron(III) sulfate and its ionic components, ferric iron (Fe³⁺) and sulfate (SO₄²⁻), play a central role in various microbial metabolic processes that are harnessed for bioremediation. Microorganisms have evolved diverse strategies to utilize these ions as either electron acceptors or donors to gain energy.

In anaerobic environments, many bacteria, known as iron-reducing bacteria (e.g., Geobacter, Shewanella), can use Fe³⁺ as a terminal electron acceptor for respiration, reducing it to ferrous iron (Fe²⁺). amazonaws.comgeoscienceworld.org This process, known as dissimilatory iron reduction, can be coupled to the oxidation of organic contaminants or hydrogen. This microbial activity can alter the chemical and physical properties of soils and sediments. geoscienceworld.org

Conversely, under aerobic and acidic conditions, iron-oxidizing bacteria (e.g., Acidithiobacillus ferrooxidans) gain energy by oxidizing Fe²⁺ to Fe³⁺. rsc.orgnih.gov This process is a key driver in the formation of acid mine drainage. nih.gov However, it can also be leveraged in bioremediation systems, such as bioreactors and constructed wetlands, to promote the precipitation of iron(III) hydroxides, which helps remove metals from the water. rsc.orgnih.gov

Sulfate-reducing bacteria (SRB) are another critical group of microbes that use sulfate (SO₄²⁻) from sources like iron(III) sulfate as an electron acceptor in anaerobic conditions, producing hydrogen sulfide. amazonaws.comnih.gov The hydrogen sulfide generated can then react with dissolved heavy metals (e.g., zinc, copper, lead) to form highly insoluble metal sulfides, effectively removing them from the water. This is a core mechanism in many passive AMD treatment systems. rsc.org

The interaction between these different microbial groups and the iron and sulfate cycles is fundamental to the function of many bioremediation technologies designed to treat metal-contaminated water and soil. mdpi.comfrontiersin.org

Soil Amendment and Environmental Impact Assessments

Iron(III) sulfate is utilized in agriculture and horticulture as a soil amendment, primarily to address iron deficiency in plants and to adjust soil pH. atamanchemicals.commygarden.co.nz Iron is an essential micronutrient for plants, required for chlorophyll (B73375) synthesis. In alkaline soils, iron availability is often limited, leading to a condition called iron chlorosis, where leaves turn yellow. Applying iron sulfate provides a soluble source of iron that plants can absorb, helping to correct this deficiency. mygarden.co.nz

Another key function of iron sulfate as a soil amendment is its ability to lower soil pH. lerochem.eumygarden.co.nz The hydrolysis of Fe³⁺ ions in the soil releases hydrogen ions, increasing acidity. This can be beneficial for acid-loving plants and can improve the availability of other essential nutrients that are more soluble at lower pH levels. mygarden.co.nz

Despite its benefits, the environmental impact of iron(III) sulfate application must be managed. Over-application can lead to excessive soil acidification, which can negatively affect soil microbial communities and the availability of certain nutrients like phosphorus. mygarden.co.nz There is also a risk of iron runoff into nearby water bodies, particularly after heavy rainfall. mygarden.co.nz However, the U.S. Environmental Protection Agency (EPA) has noted that the environmental impact is relatively low when applied responsibly. epa.gov The iron compounds tend to convert to less soluble forms and bind tightly to soil, reducing the likelihood of significant runoff. epa.gov

Table 2: Environmental Impact Assessment of Iron(III) Sulfate as a Soil Amendment

AspectPositive ImpactsPotential Negative Impacts
Soil Chemistry Corrects iron deficiency (chlorosis) in plants. mygarden.co.nz Lowers soil pH, making it suitable for acid-loving plants. lerochem.eumygarden.co.nz Increases availability of certain micronutrients. mygarden.co.nzExcessive application can lead to over-acidification of soil. mygarden.co.nz Can reduce the availability of nutrients like phosphorus in highly acidic conditions. mygarden.co.nz
Plant Health Promotes chlorophyll production and healthy green growth. mygarden.co.nzExcessive soil acidity can be detrimental to non-acid-loving plants.
Water Quality Can reduce the need for some synthetic fertilizers. mygarden.co.nzPotential for runoff of excess iron into waterways if over-applied. mygarden.co.nz
Ecosystem Generally low risk to avian, mammalian, and aquatic populations when used as directed. epa.govSoil acidification can disrupt the balance of beneficial soil microorganisms. mygarden.co.nz

Nanomaterials Science and Engineering with Iron Iii Sulfate Hydrate Precursors

Synthesis of Iron-Based Nanoparticles

Iron(III) sulfate (B86663) hydrate (B1144303) serves as a versatile and cost-effective precursor for the synthesis of various iron-based nanoparticles. The choice of synthesis method significantly influences the resulting nanoparticles' size, shape, crystallinity, and magnetic properties. Common synthesis routes include co-precipitation, hydrothermal synthesis, solid-state reactions, and green synthesis approaches.

Co-precipitation and Hydrothermal Synthesis Routes

Co-precipitation is a widely employed, straightforward, and efficient method for synthesizing iron oxide nanoparticles. nih.govrjlbpcs.com This technique involves the precipitation of iron hydroxides from an aqueous solution containing iron salts by adding a base. nih.govrjlbpcs.com The most common approach involves the co-precipitation of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a basic solution. nih.gov However, methods using only iron(III) salts as precursors have also been developed. arabjchem.org In such cases, a reducing agent is used to achieve the necessary Fe³⁺ to Fe²⁺ molar ratio before precipitation. arabjchem.org Key parameters that control the size, shape, and composition of the synthesized nanoparticles include the ratio of Fe²⁺ to Fe³⁺ ions, the type of iron salts used, pH, ionic strength, temperature, and stirring rate. rjlbpcs.comnih.govdovepress.com While co-precipitation is cost-effective and suitable for large-scale production, it can sometimes result in a broader particle size distribution. ekb.egjsynthchem.com

Hydrothermal synthesis is another prominent method that utilizes high temperatures and pressures to produce well-crystallized nanoparticles with controlled morphology. rjlbpcs.comresearchgate.netnmt.edu In a typical hydrothermal process, an aqueous solution of iron salts is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures ranging from 120°C to 250°C. researchgate.netnmt.edumsu.ru This method offers excellent control over particle size and shape by adjusting parameters such as reaction temperature, time, precursor concentration, and the use of surfactants or capping agents. researchgate.netnmt.eduresearchgate.net For instance, polyhedron-shaped hematite (B75146) (α-Fe₂O₃) nanoparticles have been synthesized via a hydrothermal method by reacting an iron source with a precipitating agent at elevated temperatures. researchgate.netnmt.edu The hydrothermal technique can yield nanoparticles with narrow size distributions and high crystallinity. nih.govnmt.edu

Comparison of Co-precipitation and Hydrothermal Synthesis Methods
FeatureCo-precipitationHydrothermal Synthesis
PrinciplePrecipitation of iron hydroxides from solution using a base. nih.govCrystallization of nanoparticles from solution at high temperature and pressure. researchgate.netnmt.edu
TemperatureRoom temperature or slightly elevated. nih.govHigh temperatures (e.g., 120-250°C). researchgate.netmsu.ru
AdvantagesSimple, fast, cost-effective, high yield. jsynthchem.comExcellent control over size and shape, high crystallinity, narrow size distribution. nih.govnmt.edu
DisadvantagesLess control over size distribution, lower crystallinity. jsynthchem.comRequires specialized equipment (autoclave), longer reaction times. nmt.edu

Solid-State Synthesis Techniques

Solid-state synthesis offers a solvent-free alternative for producing iron oxide nanoparticles. One such method involves the grinding or milling of an iron(III) hydrated salt, such as iron(III) sulfate hydrate, with an inorganic salt and an alkali hydroxide (B78521). google.com This mechanochemical approach can produce γ-Fe₂O₃ (maghemite) nanoparticles with sizes ranging from 1 to 5 nm. google.com The inorganic salt acts as a matrix to prevent the aggregation and growth of the newly formed nanoparticles. google.com Subsequent hydrothermal treatment of the resulting aqueous dispersion can convert the γ-Fe₂O₃ nanoparticles into α-Fe₂O₃ (hematite) nanoparticles with sizes between 10 nm and 100 nm. google.com This solid-state method is advantageous as it can be performed at room temperature and avoids the use of large volumes of solvents. google.com

Green Synthesis Approaches for Nanoparticle Formation

Green synthesis has emerged as an eco-friendly and sustainable approach for nanoparticle production, utilizing biological entities like plant extracts as reducing and capping agents. ijnnonline.netiwaponline.comnih.gov This method avoids the use of toxic chemicals and complex procedures. iwaponline.com Aqueous extracts from various plants, such as Egeria densa, Vitex leucoxylon, and strawberry leaves, have been successfully used to synthesize iron-based nanoparticles from iron(III) sulfate. mdpi.comnih.govmdpi.com The phytochemicals present in these extracts, including polyphenols and flavonoids, act as reducing agents, converting the iron ions into nanoparticles, and also serve as capping agents, stabilizing the nanoparticles and preventing their aggregation. iwaponline.commdpi.com The size and morphology of the green-synthesized nanoparticles can be influenced by factors like the type of plant extract, the concentration of the iron precursor, and the reaction conditions. mdpi.comnih.govmdpi.com For example, using an aqueous leaf extract of Egeria densa with an iron(III) salt precursor resulted in the formation of hematite nanoparticles with an average size of 27.96 nm. mdpi.com

Advanced Characterization of Derived Nanomaterials

A comprehensive understanding of the physicochemical properties of the synthesized iron-based nanomaterials is crucial for their effective application. A suite of advanced characterization techniques is employed to determine their morphology, crystal structure, composition, and surface properties.

X-Ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phase and structure of the nanoparticles. The diffraction patterns reveal the specific iron oxide phase formed (e.g., magnetite, maghemite, or hematite) and provide information about the crystallinity and average crystallite size. researchgate.netmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present on the surface of the nanoparticles. mdpi.comnih.gov This is particularly important in green synthesis to confirm the presence of biomolecules from the plant extract that act as capping and stabilizing agents. mdpi.com It can also detect the characteristic Fe-O bonds in iron oxides. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with electron microscopy, provides the elemental composition of the synthesized materials, confirming the presence of iron and oxygen. mdpi.comnih.gov

Vibrating Sample Magnetometry (VSM) is employed to measure the magnetic properties of the nanoparticles, such as saturation magnetization, coercivity, and remanence. researchgate.netnih.gov This is essential for applications that rely on the magnetic behavior of the materials.

Zeta Potential Analysis is used to determine the surface charge and stability of the nanoparticles in a colloidal suspension. A higher absolute zeta potential value indicates greater stability and less tendency for aggregation. mdpi.commdpi.com

Advanced Characterization Techniques for Iron-Based Nanomaterials
TechniqueInformation ObtainedExample Finding
X-Ray Diffraction (XRD)Crystal phase, structure, crystallinity, crystallite size. researchgate.netmdpi.comXRD patterns confirmed the rhombohedral crystal structure of hematite in nanoparticles synthesized using Egeria densa extract. mdpi.com
Transmission Electron Microscopy (TEM)Particle size, shape, morphology, internal structure. researchgate.netmdpi.comTEM analysis revealed oval to hexagonal shaped Fe₂O₃-NPs with an average size of 27.96 nm. mdpi.com
Scanning Electron Microscopy (SEM)Surface topography, morphology of aggregates. nih.govSEM images of green-synthesized FeNPs showed spherical shapes with diameters ranging from 45 nm to 100 nm. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR)Surface functional groups, presence of capping agents. mdpi.comnih.govFTIR spectra indicated the presence of phenolic compounds on the surface of nanoparticles, responsible for reduction and stabilization. mdpi.com
Vibrating Sample Magnetometry (VSM)Magnetic properties (saturation magnetization, coercivity). nih.govFe₃O₄ nanoparticles of different shapes (spheres, cubes, octahedrons) exhibited superparamagnetic behavior at room temperature. nih.gov

Applications of Iron-Derived Nanoparticles in Environmental Remediation

Iron-based nanoparticles, particularly nanoscale zero-valent iron (nZVI) and iron oxides, have garnered significant attention for their potential in environmental remediation due to their high reactivity and large surface area-to-volume ratio. u-szeged.huresearchgate.netmdpi.com

These nanoparticles are effective in treating a wide range of environmental contaminants, including:

Organic Pollutants: Iron nanoparticles can degrade organic dyes and chlorinated organic pollutants. mdpi.comnih.gov For instance, green-synthesized Fe₂O₃-NPs have shown catalytic activity in the reduction of navy blue and safranin dyes. nih.gov The mechanism often involves the generation of highly reactive hydroxyl radicals through Fenton-like reactions, which then oxidize the organic contaminants. iwaponline.com

Heavy Metals: Iron-based nanoparticles can be used for the removal of heavy metals like arsenic and chromium from water. u-szeged.hunih.gov The nanoparticles can adsorb the heavy metal ions onto their surface or, in the case of nZVI, reduce them to less toxic forms.

Wastewater Treatment: Iron nanoparticles have demonstrated potential in treating eutrophic wastewater by reducing chemical oxygen demand (COD). ijnnonline.net Bioflocculant-synthesized iron nanoparticles have shown high removal rates for certain dyes and significant reductions in both COD and biological oxygen demand (BOD) in wastewater. nih.gov

The effectiveness of these nanoparticles in environmental remediation is influenced by their size, surface area, and surface chemistry. The use of green-synthesized nanoparticles is particularly advantageous as it aligns with the principles of sustainable and environmentally friendly technology. mdpi.comnih.gov

Fundamental Magnetic Properties of Iron-Based Nanostructures

The magnetic properties of iron-based nanostructures are highly dependent on their size, shape, crystal structure, and surface characteristics. nih.govresearchgate.net At the nanoscale, materials can exhibit unique magnetic behaviors that differ from their bulk counterparts.

Superparamagnetism: One of the most significant properties of small magnetic nanoparticles (typically below a critical size) is superparamagnetism. nih.govnih.gov In this state, the nanoparticles exhibit a strong magnetic response in the presence of an external magnetic field but show no residual magnetism (remanence) once the field is removed. nih.govnih.gov This property is crucial for applications where the particles need to be easily dispersed and redispersed without aggregation.

Saturation Magnetization (Ms): This is the maximum magnetic moment that a material can achieve when placed in a strong magnetic field. The Ms of nanoparticles is often lower than that of the corresponding bulk material due to factors like surface effects and disordered spins on the nanoparticle surface. mdpi.com However, high Ms values are generally desirable for applications requiring a strong magnetic response. For example, Fe₃O₄ nanoparticles with different shapes (spheres, cubes, and octahedrons) have shown high saturation magnetization values of 87, 85, and 82 emu/g, respectively. nih.gov

Coercivity (Hc): This is a measure of the reverse magnetic field required to bring the magnetization of a material back to zero after it has been saturated. For superparamagnetic nanoparticles, the coercivity is essentially zero at room temperature. nih.govnih.gov

The ability to tune the magnetic properties by controlling the synthesis parameters makes iron-based nanoparticles highly versatile for a range of applications, from data storage and ferrofluids to biomedical applications. nih.govmdpi.com

Theoretical and Computational Investigations of Iron Iii Sulfate Hydrate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study the crystal structures, stability, and electronic properties of hydrated sulfate (B86663) compounds. While direct DFT studies on the full range of iron(III) sulfate hydrates are not extensively documented in the provided literature, insights can be drawn from research on analogous systems and related iron compounds.

Structural Properties: DFT calculations are effective in determining the geometric parameters of crystal structures. For hydrated metal sulfates, these calculations have shown excellent agreement with experimental data, typically with deviations of less than 4% for lattice parameters. uu.nl For instance, studies on MSO₄(H₂O)n (where M=Ni, Mg) have successfully used periodic DFT to validate and refine crystal structures. uu.nlresearchgate.net A study on a synthetic iron sulfate with the composition Fe₂(SO₄)₃(H₂O)₅ utilized powder X-ray diffraction data to determine a monoclinic structure with space group P2₁/m. rruff.info DFT can complement such experimental work by optimizing atomic positions, including those of hydrogen atoms, which are often difficult to locate precisely with XRD alone. rruff.info

Table 1: Representative Lattice Parameters for a Synthetic Iron(III) Sulfate Pentahydrate This table presents experimentally determined lattice parameters for a synthetic iron(III) sulfate pentahydrate, which can serve as a benchmark for future DFT validation.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/m
a10.711(1) Å
b11.085(1) Å
c5.5747(5) Å
β98.853(3)°
Data sourced from a study on synthetic Fe₂(SO₄)₃(H₂O)₅. rruff.info

Molecular Dynamics Simulations of Solution Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly useful for understanding the behavior of ions in solution and their interactions at interfaces.

Solution Behavior: MD simulations of iron(III) in aqueous solutions have provided detailed pictures of its hydration structure. researchgate.netresearchgate.net The Fe³⁺ ion is strongly hydrated, typically forming an octahedral [Fe(H₂O)₆]³⁺ complex as the primary species in the first hydration shell. researchgate.netresearchgate.net Ab initio QMCF-MD simulations place the maximum probability for the Fe(III)-O distance at 2.03 Å. researchgate.net Classical MD simulations have found this distance to be around 2.20 Å, while experimental results generally fall between 1.94 Å and 2.08 Å. acs.org

Simulations also capture the dynamics of hydrolysis, where water molecules in the hydration shell deprotonate. researchgate.netresearchgate.net This process leads to the formation of various hydrolysis products, such as [Fe(OH)]²⁺ and [Fe(OH)₂]⁺. researchgate.netresearchgate.net Reactive MD simulations show a permanent transfer of protons around the iron(III) ion at room temperature, highlighting the dynamic nature of these aqueous complexes. researchgate.net The coordination number of the iron can change with hydrolysis; for example, the coordination number for the first hydration shell is typically 6 for Fe³⁺(aq), but can decrease to 5 for [Fe(OH)]²⁺(aq) and [Fe(OH)₂]⁺(aq). researchgate.net

Interfacial Phenomena: MD simulations are also applied to study the behavior of ions at interfaces, which is crucial for understanding processes like mineral growth and dissolution. Simulations can be used to calculate properties such as interfacial tension. acs.orgscispace.com Studies have investigated the interfacial behavior of electrolytes, including Fe₂(SO₄)₃, in contact with other phases. acs.org These simulations help elucidate how ions arrange themselves at an interface and how they affect the properties of neighboring molecules, such as water. mdpi.com For example, simulations of iron oxyhydroxide nucleation show that the process begins with the formation of iron-hydroxyl clusters that subsequently merge. acs.org

Table 2: Structural Properties of Hydrated Fe(III) Ion from Molecular Dynamics Simulations This table summarizes key structural parameters for the hydrated Fe(III) ion in aqueous solution as determined by various simulation methods.

PropertySimulation MethodValue
Coordination Number (First Shell)Ab initio / Classical MD6
Fe³⁺-O Distance (First Shell)QMCF-MD2.03 Å
Fe³⁺-O Distance (First Shell)Classical MD2.20 Å
Data sourced from multiple simulation studies. researchgate.netresearchgate.netacs.org

Thermodynamic Modeling of Phase Transitions and Reaction Equilibria

Thermodynamic modeling is essential for predicting the stability of different mineral phases and their behavior under varying environmental conditions. For the iron(III) sulfate-water system, this involves determining fundamental thermodynamic properties and using them to model phase transitions and reaction equilibria.

Phase Transitions and Stability: The Fe₂O₃-SO₃-H₂O system contains numerous hydrated phases, including kornelite (Fe₂(SO₄)₃·~7.75H₂O), paracoquimbite and coquimbite (Fe₂(SO₄)₃·9H₂O), and lausenite (Fe₂(SO₄)₃·6H₂O). rruff.inforruff.info The stability and transformation of these phases are highly dependent on temperature and relative humidity (RH). researchgate.netgeoscienceworld.org For example, experimental studies have shown that anhydrous Fe₂(SO₄)₃ can transform into a mixture of ferricopiapite and rhomboclase, then to kornelite, and finally to paracoquimbite as humidity increases. geoscienceworld.org These transitions are often path-dependent, meaning the history of hydration or dehydration can determine the final stable phase. geoscienceworld.org

Thermodynamic models use experimentally determined data, such as enthalpies of formation and entropy, to construct phase diagrams that map the stability fields of these minerals. rruff.infousgs.gov Calorimetric measurements have provided standard enthalpy of formation (ΔfH°) values for several key hydrates. rruff.inforesearchgate.net However, reliable thermodynamic modeling is often challenged by the limited availability of accurate entropy data. rruff.infousgs.gov

Reaction Equilibria: Thermodynamic data are used to calculate the Gibbs free energy of formation (ΔfG°) and to model reaction equilibria, such as dehydration and decomposition reactions. researchgate.netabo.fi For example, the decomposition of anhydrous Fe₂(SO₄)₃ to Fe₂O₃ and SO₃(g) has been modeled to occur at 1017 K at ambient pressure. abo.fi The Gibbs energy of formation for monoclinic Fe₂(SO₄)₃ was calculated as -(2264.5 ± 4.9) kJ·mol⁻¹. researchgate.net Models have also been developed to estimate the thermodynamic contributions of water molecules of crystallization. usgs.gov For instance, the enthalpy change for each water molecule added during the rehydration of pentahydrated ferric sulfate to kornelite was determined to be -290.8 ± 0.3 kJ/mol. researchgate.net These models are crucial for predicting mineral behavior in geochemical systems like acid mine drainage. rruff.infousgs.gov

Table 3: Standard Molar Thermodynamic Properties of Selected Iron(III) Sulfates at 298.15 K This table presents key thermodynamic data for anhydrous and hydrated forms of iron(III) sulfate.

CompoundFormulaΔfH° (kJ·mol⁻¹)S° (J·K⁻¹·mol⁻¹)ΔfG° (kJ·mol⁻¹)
Monoclinic Iron(III) SulfateFe₂(SO₄)₃-2585.2 ± 4.9305.6 ± 0.6-2264.5 ± 4.9
KorneliteFe₂(SO₄)₃·~7.75H₂O-4916.2 ± 4.2EstimatedCalculated
ParacoquimbiteFe₂(SO₄)₃·9H₂O-5295.4 ± 4.2EstimatedCalculated
Data sourced from calorimetric studies. rruff.inforesearchgate.net Note: Entropy and Gibbs free energy values for the hydrates were estimated/calculated based on experimental enthalpy data and estimation algorithms. rruff.info

Future Research Directions and Emerging Applications

Development of Advanced Iron(III) Sulfate (B86663) Hydrate-Based Composite Materials

The creation of novel composite materials using iron(III) sulfate hydrate (B1144303) as a key component is a burgeoning area of research. These advanced materials are being designed to exhibit enhanced properties and functionalities for a variety of applications.

Furthermore, the creation of composite materials for environmental remediation is a significant focus. By embedding iron(III) sulfate hydrate within porous matrices or combining it with other reactive materials, researchers aim to develop more efficient systems for removing pollutants from water and soil.

Sustainable Synthesis and Application Methodologies for Environmental Technologies

A major thrust in future research is the development of sustainable and green methods for both the synthesis and application of this compound, particularly in environmental technologies.

Green synthesis routes are being explored to produce iron-based nanoparticles, including those derived from iron sulfates, using plant extracts. mdpi.comtandfonline.com This approach avoids the use of harsh and toxic chemicals, making the synthesis process more environmentally benign. mdpi.comtandfonline.com Life cycle assessments are being conducted to compare the environmental impact of green synthesis methods with traditional chemical precipitation techniques, often demonstrating a better environmental performance for the green routes. acs.orgnih.gov

In terms of applications, research continues to optimize the use of this compound as a coagulant in water and wastewater treatment. vulcanchem.comuctm.eduatamanchemicals.com Studies are focused on enhancing its efficiency in removing a wide range of contaminants, including phosphates, heavy metals, and organic matter, to meet increasingly stringent environmental regulations. vulcanchem.com The effectiveness of iron(III) sulfate in preventing odor and corrosion by controlling hydrogen sulfide (B99878) formation is also an area of ongoing investigation. uctm.edu

In-Situ Characterization Techniques for Reaction Monitoring

To gain a deeper understanding of the chemical processes involving this compound, researchers are increasingly employing in-situ characterization techniques. These methods allow for the real-time monitoring of reactions as they occur, providing valuable insights into reaction kinetics, intermediate phases, and final product formation.

Techniques such as in-situ X-ray diffraction (XRD) are being used to study the hydration and dehydration processes of iron sulfates. geoscienceworld.orgresearchgate.net This allows for the direct observation of phase transformations under varying conditions of humidity and temperature. geoscienceworld.org For example, time-resolved XRD studies have detailed the sequence of phase evolution as anhydrous iron(III) sulfate hydrates to form various hydrated species like kornelite and ferricopiapite. geoscienceworld.org

Mass spectrometry is another powerful tool for real-time reaction monitoring. shimadzu.comresearchgate.net Techniques like probe electrospray ionization mass spectrometry (PESI-MS) can track the changes in molecular species during a chemical reaction without the need for complex sample preparation, offering a direct window into the reaction mechanism. shimadzu.com

The data table below summarizes various in-situ techniques and their applications in studying this compound reactions.

In-Situ TechniqueApplicationInformation Obtained
X-ray Diffraction (XRD) Studying hydration/dehydration processesReal-time phase transformations, identification of intermediate hydrates. geoscienceworld.orgresearchgate.net
Mass Spectrometry (e.g., PESI-MS) Monitoring chemical reactionsReal-time changes in molecular species, reaction kinetics. shimadzu.comresearchgate.net
Thermogravimetric Analysis (TGA) Investigating thermal decompositionDehydration steps, decomposition temperatures, reaction kinetics. akjournals.commdpi.com
Mössbauer Spectroscopy Characterizing magnetic orderingMagnetic properties, identification of iron oxidation states. mst.edu

Interdisciplinary Research in Geochemistry, Environmental Science, and Materials Science

The future of this compound research lies in fostering greater collaboration across scientific disciplines. The intersection of geochemistry, environmental science, and materials science offers a fertile ground for new discoveries and applications.

In geochemistry, the study of iron sulfate minerals on Earth provides analogues for understanding geological processes on other planets, such as Mars, where sulfate minerals have been detected. geoscienceworld.org Understanding the conditions under which different iron sulfate hydrates form and transform can provide clues about past aqueous environments. geoscienceworld.org The role of iron sulfates in the geochemistry of deep biosphere environments is another area of active research, exploring how these minerals influence and are influenced by microbial communities in the subsurface. frontiersin.org

From an environmental science perspective, the interaction of iron sulfates with contaminants in soils and sediments is a critical area of study. Research into how iron(III) sulfate can be used to immobilize heavy metals and prevent their leaching into groundwater is of significant practical importance. vulcanchem.com The biogeochemical cycling of iron and sulfur, in which iron sulfates play a key role, is fundamental to understanding many ecosystem processes. frontiersin.org

In materials science, the knowledge gained from geochemical and environmental studies can inform the design of new materials with tailored properties. For example, understanding the natural formation of iron sulfate minerals can inspire new, low-energy synthesis routes for advanced materials. The unique magnetic and catalytic properties of iron(III) sulfate are also being explored for applications in novel electronic and chemical processes. mst.edu

Q & A

Q. What are the optimal conditions for synthesizing esters using Iron(III) sulfate hydrate as a catalyst, and how do variables influence yield?

this compound is an efficient catalyst for esterification. Key variables include:

  • Molar ratio of reactants : A 3:1 alcohol-to-acid ratio maximizes ester yield .
  • Catalyst loading : 4% (w/w) of reactants balances activity and cost-effectiveness .
  • Reaction time and temperature : 140 hours at 145°C achieves >90% yield for isoamyl benzoate . Methodological Tip: Use gas chromatography (GC) or titration to monitor reaction progress and quantify yields.

Q. How can researchers accurately determine the hydration state and purity of this compound?

  • Thermogravimetric analysis (TGA) : Measures mass loss upon heating to quantify bound water (e.g., Fe₂(SO₄)₃·9H₂O loses ~40% mass at 480°C) .
  • Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Confirms iron content (21–23% Fe in extra-pure grades) .
  • Acid-base titration : Detects sulfuric acid impurities (up to 2% in technical grades) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to its corrosive nature (H314, H318 hazards) .
  • Storage : Keep in airtight containers at 15–25°C to prevent moisture absorption and hydrolysis .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the coordination environment of this compound influence its catalytic activity in organic reactions?

  • Lewis acidity : Fe³⁺ ions act as electron acceptors, polarizing carbonyl groups in carboxylic acids to accelerate esterification .
  • Hydration state : Partially dehydrated forms (e.g., Fe₂(SO₄)₃·3H₂O) exhibit higher surface acidity due to exposed Fe³⁺ sites . Methodological Insight: Use X-ray absorption spectroscopy (XAS) to probe Fe³⁺ coordination geometry during catalysis .

Q. What structural changes occur in this compound during aging, and how do they affect material stability?

  • Phase transitions : Aging in aqueous solutions leads to recrystallization into α-Fe₂O₃ or FeOOH phases, especially in the presence of Cl⁻ or NO₃⁻ ions .
  • Particle growth : Prolonged storage increases crystallite size, reducing surface reactivity. TEM and XRD can track these changes . Data Contradiction Note: While Iron(III) sulfite hydrates are unstable, sulfate analogs remain structurally robust under acidic conditions .

Q. What analytical strategies resolve contradictions in reported hydration states (e.g., Fe₂(SO₄)₃·xH₂O where x = 3, 6, 9, 12)?

  • Controlled dehydration experiments : Heat samples incrementally and use TGA-DSC to identify discrete hydration states .
  • Single-crystal XRD : Resolves lattice water positions, confirming common hydrates like Fe₂(SO₄)₃·9H₂O .
  • Karl Fischer titration : Quantifies free vs. bound water in commercial samples .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from iron(III) hydrolysis products in aqueous studies?

  • pH control : Maintain solutions below pH 2 to suppress Fe³⁺ hydrolysis to FeO(OH) colloids .
  • Chelating agents : Add sulfosalicylic acid to stabilize Fe³⁺ in solution for spectrophotometric analysis .

Q. Why do catalytic performance discrepancies arise between batch and flow reactors using this compound?

  • Mass transfer limitations : Agglomeration in batch reactors reduces active sites. Sonication or nano-sizing improves dispersion .
  • Leaching : In flow systems, Fe³⁺ ions may leach under high shear. Use silica-supported catalysts to enhance recyclability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.